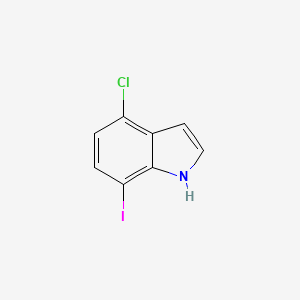

4-chloro-7-iodo-1H-indole

Descripción general

Descripción

4-chloro-7-iodo-1H-indole is a halogenated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of halogen atoms in the indole ring can significantly alter the compound’s chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes chlorination to introduce the chlorine atom at the 4-position. This can be achieved using reagents such as N-chlorosuccinimide (NCS) under mild conditions. The resulting 4-chloroindole is then subjected to iodination at the 7-position using iodine and a suitable oxidizing agent like silver trifluoroacetate.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine and iodine atoms in 4-chloro-7-iodo-1H-indole participate in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reagents and Conditions:

-

Mechanistic Insight : The iodine atom at position 7 is more reactive in cross-couplings due to its larger atomic radius and weaker C–I bond compared to C–Cl. For example, Sonogashira coupling with phenylacetylene replaces iodine with an alkynyl group under palladium catalysis .

-

Regioselectivity : Chlorine at position 4 is less prone to displacement under mild conditions but can react with strong bases (e.g., KOH) in polar aprotic solvents .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging both halogen substituents.

Example Reactions:

-

Catalytic Systems : Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are effective for forming C–C bonds at position 7 .

-

Functional Group Tolerance : Reactions proceed efficiently in the presence of electron-withdrawing groups (e.g., –NO₂, –CN) .

Oxidation and Reduction

The indole ring and halogen substituents undergo redox transformations under controlled conditions.

Oxidation Pathways:

-

Indole Ring Oxidation : Treatment with CrO₃ or KMnO₄ oxidizes the indole nucleus to indole-2,3-dione derivatives.

-

Iodine Retention : The iodine atom remains intact during mild oxidations (e.g., O₂/salcomine), enabling selective functionalization .

Reduction Pathways:

-

Halogen Removal : LiAlH₄ reduces C–I bonds to C–H, yielding 4-chloro-1H-indole .

-

Ring Hydrogenation : H₂/Pd-C selectively reduces the pyrrole ring to indoline derivatives without affecting halogens.

Biological Activity and Derivatives

While not a direct chemical reaction, the compound’s derivatives exhibit bioactivity linked to its reactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Chloro-7-iodo-1H-indole and its derivatives have shown promising pharmaceutical properties. The structural modifications associated with halogenation often enhance the biological activity of indole compounds.

- Neuroprotective Agents : Research indicates that halogenated indoles, including 4-chloro derivatives, can act as neuroprotective agents. For instance, compounds similar to this compound have been investigated for their potential to treat neurodegenerative diseases such as Parkinson's disease and multiple sclerosis due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of indole derivatives. The introduction of halogens like chlorine and iodine can enhance the interaction of these compounds with bacterial membranes, making them effective against various pathogens .

- Kinase Inhibition : Indole derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. For example, the structural framework of this compound is conducive for developing kinase inhibitors that can potentially target pathways involved in tumor growth .

Synthetic Applications

The synthesis of this compound is significant for creating a variety of functionalized indole derivatives. The compound serves as a versatile building block in organic synthesis.

- Cross-Coupling Reactions : The presence of chlorine and iodine allows for participation in cross-coupling reactions such as Suzuki and Stille reactions. These reactions enable the formation of complex structures by coupling with various aryl or alkenyl groups, expanding the library of indole derivatives available for further biological evaluation .

- Alkynylation : Recent studies have demonstrated that this compound can undergo alkynylation reactions using palladium-catalyzed methods. This reaction facilitates the introduction of terminal alkynes into the indole framework, leading to products with enhanced reactivity for subsequent functionalization .

Case Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various halogenated indoles, including 4-chloro derivatives. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Research conducted on this compound demonstrated its effectiveness against a range of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as a lead compound in antibiotic development .

Case Study 3: Kinase Inhibition

A recent investigation into kinase inhibitors revealed that derivatives of this compound showed potent inhibition against GSK-3β, a kinase implicated in several cancers. The study emphasized the importance of structural modifications in enhancing selectivity and potency .

Mecanismo De Acción

The mechanism of action of 4-chloro-7-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The halogen atoms can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved would depend on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-1H-indole: Lacks the iodine atom at the 7-position.

7-iodo-1H-indole: Lacks the chlorine atom at the 4-position.

4-bromo-7-iodo-1H-indole: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-chloro-7-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Chloro-7-iodo-1H-indole is a derivative of indole, a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Indole derivatives, including this compound, are known for their potential therapeutic applications, particularly in oncology, antimicrobial, and antiviral fields. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features both chlorine and iodine substituents on the indole ring, which may influence its biological activity by altering its interaction with biological targets. The presence of halogens can enhance lipophilicity and affect the compound's pharmacokinetic properties.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| Colo38 | 0.57 |

| K562 | 4.31 |

| MCF-7 | 2.96 |

| HCT-15 | 39.7 |

The compound demonstrated an IC50 value of 0.57 μM against Colo38 cells, indicating potent antiproliferative activity. Additionally, it showed a moderate effect on K562 cells with an IC50 of 4.31 μM .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 8 μg/mL .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may act by:

- Inhibition of Enzymatic Activity : Indoles can mimic peptide structures and bind to enzymes, disrupting their function.

- Induction of Apoptosis : Certain indole derivatives have been shown to trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : Some studies suggest that indole compounds possess antioxidant capabilities that may protect normal cells from oxidative stress while targeting cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at various positions on the indole ring can significantly alter potency and selectivity.

Table 2: Structure–Activity Relationships of Indole Derivatives

| Compound | Substituent Position | Activity Type | Observed Effect |

|---|---|---|---|

| Compound A | 4-Hydroxy | Antioxidant | High |

| Compound B | 5-Methoxy | Anticancer | Moderate |

| Compound C | 7-Iodo | Antimicrobial | Significant |

Research indicates that introducing hydroxyl or methoxy groups at specific positions enhances antioxidant and anticancer activities .

Propiedades

IUPAC Name |

4-chloro-7-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEVAPHSWQGJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646729 | |

| Record name | 4-Chloro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-82-1 | |

| Record name | 4-Chloro-7-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.